molecular formula C21H26ClN3O2 B11348345 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide

Cat. No.: B11348345
M. Wt: 387.9 g/mol
InChI Key: MTJWZBZTVPVYFX-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide is a chemical compound known for its diverse applications in scientific research. This compound features a piperazine ring, a chlorophenyl group, and a phenoxyacetamide moiety, making it a versatile molecule in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylamine with ethylene oxide to form 4-chlorophenylethanolamine. This intermediate is then reacted with methylpiperazine to form the desired piperazine intermediate.

    Acylation Reaction: The piperazine intermediate undergoes an acylation reaction with phenoxyacetyl chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Employed in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antagonist or agonist in various biological pathways.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an antagonist or agonist, modulating the activity of these receptors and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target receptor.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide is unique due to its specific structural features, such as the combination of a chlorophenyl group, a piperazine ring, and a phenoxyacetamide moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C21H26ClN3O2

Molecular Weight

387.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C21H26ClN3O2/c1-24-11-13-25(14-12-24)20(17-7-9-18(22)10-8-17)15-23-21(26)16-27-19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3,(H,23,26)

InChI Key

MTJWZBZTVPVYFX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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